N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a small-molecule acetamide derivative featuring a 2,4-dichlorobenzyl-substituted thiazole core and a 2,5-dioxopyrrolidin-1-yl side chain. This compound belongs to a broader class of thiazol-2-yl acetamides, which are frequently explored for their biological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C16H13Cl2N3O3S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-10-2-1-9(12(18)6-10)5-11-7-19-16(25-11)20-13(22)8-21-14(23)3-4-15(21)24/h1-2,6-7H,3-5,8H2,(H,19,20,22) |
InChI Key |
ASVDCLMBWHBUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorobenzyl and pyrrolidinyl acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The dichlorobenzyl group is then introduced through a substitution reaction, and the final step involves the acylation of the thiazole derivative with a pyrrolidinyl acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the dichlorobenzyl group results in benzyl derivatives.
Scientific Research Applications
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity to its targets, while the pyrrolidinyl acetamide moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Benzyl Substituents
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Molecular Formula : C₁₉H₁₆Cl₂N₂O₂S
- Key Features: Replaces the dioxopyrrolidinyl group with a 2-methylphenoxy moiety.
- Physicochemical Properties: Molecular Weight: 407.31 g/mol pKa: Not reported, but the phenoxy group may enhance solubility compared to the dioxopyrrolidinyl analogue.
N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Molecular Formula : C₂₄H₁₈Cl₂N₂OS
- Key Features : Substitutes the dioxopyrrolidinyl group with a diphenylacetamide moiety.
- Physicochemical Properties :
- Molecular Weight: 453.38 g/mol
- Density: 1.361 g/cm³ (predicted)
- pKa: 8.34 (predicted), indicating moderate basicity.
Analogues with Modified Acetamide Side Chains
2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a)
- Molecular Formula : C₁₅H₁₄ClN₅S₂
- Key Features : Incorporates a triazolylsulfanyl group instead of dioxopyrrolidinyl.
- Activity: Demonstrates selective anticancer activity against breast cancer (IC₅₀ < 10 µM) and melanoma. The triazolylsulfanyl group may enhance interaction with redox-sensitive targets .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Molecular Formula : C₁₅H₁₆ClN₃O₂S
- Key Features: Uses a morpholino group for side-chain modification.
- Activity: Morpholino groups often improve solubility and pharmacokinetics, though specific biological data are unavailable .
Analogues with Anticancer Activity
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c)
- Molecular Formula : C₂₁H₂₀BrN₂O₂S
- Key Features: Bromobenzyl substitution and dimethylphenoxy side chain.
- Activity : Yielded 80% synthesis efficiency and demonstrated cytotoxicity in preliminary screens (1H NMR: δ 12.15 ppm for NH proton). The bromine atom may enhance halogen bonding in target pockets .
2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (4h)
Comparative Analysis Table
*Estimated based on structural similarity.
Key Research Findings and Trends
- Impact of Halogenation : Dichlorobenzyl groups (2,4- or 2,5-) enhance lipophilicity and target affinity, as seen in compounds with anticancer and SIRT2 inhibitory activity .
- Side-Chain Modularity: Replacing the dioxopyrrolidinyl group with triazolylsulfanyl or morpholino moieties alters solubility and bioactivity, highlighting the role of hydrogen bonding and steric effects .
- Synthetic Efficiency : Derivatives like 5c and 4h demonstrate high yields (80% and 68%, respectively), suggesting robust synthetic pathways for thiazol-2-yl acetamides .
Biological Activity
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
Mechanism of Action
The proposed mechanism involves the inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. By stabilizing the DNA-enzyme complex, the compound induces DNA fragmentation, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which also target topoisomerases.
Antibacterial Efficacy
A series of studies conducted on clinical isolates revealed that the compound has a minimum inhibitory concentration (MIC) in the range of 4-16 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a treatment option for infections caused by antibiotic-resistant bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| E. coli | 8 | Higher than ciprofloxacin |
| S. aureus | 4 | Comparable to vancomycin |
Case Studies
A clinical case study involving patients with recurrent urinary tract infections demonstrated significant improvement when treated with this compound. The patients showed a decrease in bacterial load and symptomatic relief after a two-week treatment regimen.
Safety Profile
Preliminary toxicity assessments indicate that this compound has a low acute toxicity profile. However, it is classified as harmful if swallowed and may cause serious eye irritation. Long-term effects on aquatic life have also been noted, necessitating caution in environmental exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
